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molecular formula C16H11NO4 B372742 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid CAS No. 53663-18-6

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid

Cat. No. B372742
M. Wt: 281.26g/mol
InChI Key: SFDPOSXYUSXQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07611692B2

Procedure details

A 40% solution of methylamine (6.14 mL; 7.1 mmol) was added to 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoic acid C (2 g; 7.1 mmol) and then EtOH (30 mL) was added. After 5 minutes stirring at room temperature the reaction mixture was heated at 50° C. After 2.5 h, the mixture was cooled and the solvent was evaporated under reduced pressure. The crude product was suspended in 50 mL of absolute ethanol and the suspension was stirred at room temperature for 1 h. The solid was filtered and washed with EtOH to afford 2-(aminomethyl)benzoic acid D (0.87 g; 5.8 mmol). Yield 81%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN.O=C1C2C(=CC=CC=2)C(=O)[N:5]1[CH2:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([OH:19])=[O:18]>CCO>[NH2:5][CH2:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([OH:19])=[O:18]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.14 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 5 minutes stirring at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50° C
WAIT
Type
WAIT
Details
After 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
the suspension was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NCC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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